molecular formula C23H27N3O7S B2364707 4-(ethylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886937-29-7

4-(ethylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2364707
CAS RN: 886937-29-7
M. Wt: 489.54
InChI Key: AQEDTCCATLVPFG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with an oxadiazole ring and three ethoxy groups attached to the phenyl ring . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. The presence of the oxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen, suggests that this compound might have interesting chemical properties and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide core, the oxadiazole ring, and the ethoxy groups on the phenyl ring. These functional groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the polar amide group and the ethoxy groups could impact the compound’s solubility .

Scientific Research Applications

Crystal Structure and Biological Studies

1,3,4-Oxadiazole derivatives have been synthesized and characterized, revealing their potential in biological applications. Studies show that certain derivatives exhibit potent antioxidant and antibacterial activities against specific bacterial strains, such as Staphylococcus aureus. The crystal structures of these compounds are determined through X-ray diffraction, and their intermolecular interactions are analyzed using Hirshfeld surfaces computational methods, indicating their potential for further biological applications (Subbulakshmi N. Karanth et al., 2019).

Synthesis and Anticancer Evaluation

A series of N-substituted derivatives of 1,3,4-oxadiazole compounds have been synthesized and evaluated for their anticancer activity against various cancer cell lines. The synthesis of these derivatives involves multiple steps, including reactions with different N-aralkyl/aryl substituted 2-bromoacetamides. The synthesized compounds demonstrated moderate to excellent anticancer activity, suggesting the potential of 1,3,4-oxadiazole derivatives in cancer research (B. Ravinaik et al., 2021).

Antimicrobial and Antitubercular Agents

Novel sulfonyl derivatives, including those based on the 1,3,4-oxadiazole scaffold, have shown significant antibacterial, antifungal, and antitubercular activities. The synthesis of these compounds includes characterizations through various spectral analyses, demonstrating their potential as antimicrobial and antitubercular agents (G. V. Suresh Kumar et al., 2013).

Electrophysiological Activity

Research into N-substituted-4-(1H-imidazol-1-yl)benzamides, including those related to sulfonyl and oxadiazole compounds, has explored their potential as selective class III antiarrhythmic agents. These compounds show promise in the development of treatments for arrhythmias, indicating the versatility of the 1,3,4-oxadiazole and sulfonyl chemical frameworks in developing novel therapeutic agents (T. K. Morgan et al., 1990).

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing the compound to prevent exposure and potential harm .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. If the compound shows promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

4-ethylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7S/c1-5-30-18-13-16(14-19(31-6-2)20(18)32-7-3)22-25-26-23(33-22)24-21(27)15-9-11-17(12-10-15)34(28,29)8-4/h9-14H,5-8H2,1-4H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEDTCCATLVPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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